REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH:10]=[N:9][C:7](=[O:8])[NH:6][C:4]1=[O:5])[CH3:2].[H][H]>[Rh].O>[CH2:1]([N:3]1[CH2:10][NH:9][C:7](=[O:8])[NH:6][C:4]1=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
370 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=O)NC(=O)N=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
above is added 2200 ml
|
Type
|
ADDITION
|
Details
|
is introduced to a pressure of 50 pounds per square inch (p.s.i.)
|
Type
|
WASH
|
Details
|
The hydrogenated reaction mixture is rinsed out of the reaction chamber with hot water
|
Type
|
FILTRATION
|
Details
|
filtered while hot, and the filter
|
Type
|
WASH
|
Details
|
is washed with one liter of water at 80° C
|
Type
|
WAIT
|
Details
|
The aqueous solution is set aside at 25° C. for 18 hours, during which interval crystals form
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The crystals are collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(C)N1C(NC(NC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |